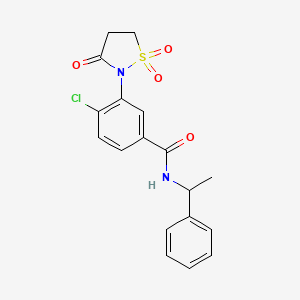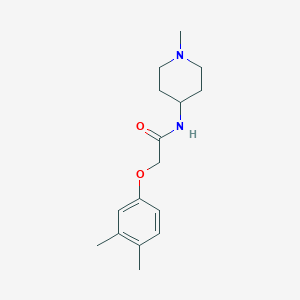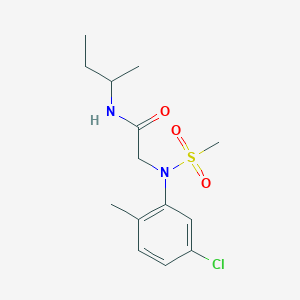
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide, also known as COTI-2, is a small molecule compound that has been studied for its potential anti-cancer properties. COTI-2 is a member of the thiosemicarbazone family of compounds and has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells.
作用机制
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide works by binding to the core domain of mutant p53 proteins and disrupting their ability to interact with other proteins in the cell. This leads to the destabilization of mutant p53 proteins and their subsequent degradation by the cell's protein degradation machinery. The inhibition of mutant p53 activity by 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One advantage of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its high purity and yield, which makes it suitable for use in scientific research. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its specificity for mutant p53 proteins, which limits its potential use in cancers that do not have mutant p53 proteins.
未来方向
For research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide include the development of more potent and selective derivatives of the compound. In addition, further studies are needed to determine the optimal dosing and administration of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide for cancer therapy. Finally, studies are needed to determine the potential use of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
合成方法
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chloro-3-thiosemicarbazone benzamide. This intermediate product is then reacted with 1-phenylethylamine to form the final product, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide. The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to contribute to cancer progression and resistance to chemotherapy. By inhibiting the activity of mutant p53 proteins, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has the potential to sensitize cancer cells to chemotherapy and improve patient outcomes.
属性
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(13-5-3-2-4-6-13)20-18(23)14-7-8-15(19)16(11-14)21-17(22)9-10-26(21,24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKUGULJWBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)
![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)